molecular formula C12H20N2O3 B2584933 ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone CAS No. 1478517-06-4

((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone

Cat. No. B2584933
CAS RN: 1478517-06-4
M. Wt: 240.303
InChI Key: OIVWQWWBGKVFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the CAS No. 1478517-06-4. It is related to the compound (1S,5R)-8-Azabicyclo [3.2.1]octan-3-one hydrochloride .

Scientific Research Applications

((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone has been investigated for its potential applications in the field of medicine. It has been reported to exhibit potent analgesic effects in animal models of pain. Additionally, this compound has been shown to have potential applications in the treatment of drug addiction, as it has been reported to reduce drug-seeking behavior in animal models.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may contribute to the analgesic and anti-addictive effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and reward. Additionally, this compound has been reported to have anti-inflammatory effects, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone in lab experiments is its potent analgesic effects, which make it a useful tool for investigating pain pathways in animal models. Additionally, this compound has been reported to have anti-addictive effects, which may make it a useful tool for investigating the mechanisms underlying drug addiction. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone. One area of research is the investigation of its potential applications in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, there is a need for the development of more potent and selective inhibitors of acetylcholinesterase, which may have potential applications in the treatment of pain and addiction.

Synthesis Methods

The synthesis of ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone involves the reaction of (1R,5S)-8-azabicyclo[3.2.1]octan-3-one with morpholine and subsequent treatment with sodium borohydride. This method has been reported to yield the desired compound in good yields and high purity.

properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11-7-9-1-2-10(8-11)14(9)12(16)13-3-5-17-6-4-13/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWQWWBGKVFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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